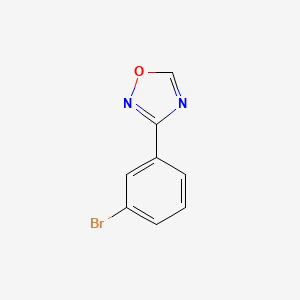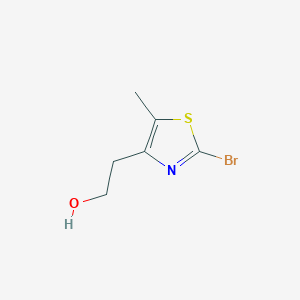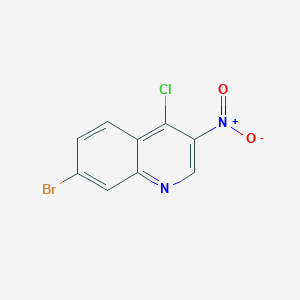
Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo various chemical reactions such as suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it might participate in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is widely applied in organic chemistry .
Pharmacokinetics
Similar compounds have been shown to have good solubility in organic solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization to form the quinoline core. The benzyloxy group is introduced via a nucleophilic substitution reaction, and the final esterification step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with oxidized benzyloxy groups.
Reduction: Hydroxyquinoline derivatives.
Substitution: Quinoline derivatives with substituted benzyloxy groups.
Scientific Research Applications
Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 6-(methoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Methyl 6-(ethoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Methyl 6-(phenoxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate
Comparison: Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy or ethoxy analogs, the benzyloxy group provides additional steric and electronic effects, potentially enhancing its interaction with biological targets. The phenoxy analog, on the other hand, may exhibit different solubility and stability properties.
Properties
IUPAC Name |
methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUSWBMFAUWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621557 |
Source


|
| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929028-73-9 |
Source


|
| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)



![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
